2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone
Description
This compound features a benzothiazole core linked via a thioether group to an ethanone moiety, which is further substituted with a 5-(morpholinosulfonyl)indoline group. The benzothiazole-thioether scaffold is known for its pharmacological versatility, including anticancer and antimicrobial activities . The morpholinosulfonyl group enhances solubility and may improve binding affinity to biological targets, such as enzymes or receptors, by introducing hydrogen-bonding capabilities and electron-withdrawing effects .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c25-20(14-29-21-22-17-3-1-2-4-19(17)30-21)24-8-7-15-13-16(5-6-18(15)24)31(26,27)23-9-11-28-12-10-23/h1-6,13H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYVUVUWJRQCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available benzo[d]thiazole derivatives and morpholine sulfonyl compounds. The reaction conditions often include the use of solvents like DMF or ethanol and require careful temperature control to ensure high yields and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds containing benzo[d]thiazole moieties. For instance, similar derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
The anticancer mechanisms of benzo[d]thiazole derivatives are often linked to their ability to inhibit key signaling pathways involved in tumor growth. For example, some studies suggest that these compounds may act as inhibitors of the EGFR (Epidermal Growth Factor Receptor) pathway, which is frequently overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, derivatives of this compound have been investigated for their antioxidant and anti-inflammatory activities. For example, certain benzothiazole derivatives showed promising results as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases as well .
Case Study 1: Antitumor Activity Assessment
A study conducted on a series of benzo[d]thiazole derivatives indicated that compounds with similar structural features exhibited significant antitumor activity against the HeLa cell line, with minimal toxicity observed in normal human cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole scaffold could enhance biological efficacy .
Case Study 2: Multifunctional Applications
Another investigation highlighted the multifunctional capabilities of benzothiazole derivatives, demonstrating their effectiveness as both photoprotective agents and antioxidants. These properties were attributed to specific functional groups within the molecular structure that interact favorably with biological targets .
Data Summary
Scientific Research Applications
Pharmacological Applications
Anticancer Activity :
Research has indicated that derivatives of benzothiazole exhibit anticancer properties. For instance, compounds similar to the target molecule have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties :
The compound's structure may also confer antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) that indicate significant antibacterial efficacy .
Anticonvulsant Effects :
Benzothiazole derivatives have been evaluated for anticonvulsant activity. In particular, some compounds displayed protective effects in animal models of epilepsy, suggesting that the target compound may also possess similar neuroprotective properties .
Case Study 1: Anticancer Activity
A study on a related benzothiazole derivative demonstrated promising results in inhibiting the growth of human cancer cell lines. The compound was tested against breast and lung cancer cells, showing IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
In another study, a series of benzothiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC of 0.25 μg/mL, indicating strong antibacterial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:
Key Observations
Substituent Effects on Bioactivity: The morpholinosulfonyl group in the target compound may enhance interactions with enzymatic active sites, similar to sulfonamide-containing drugs (e.g., carbonic anhydrase inhibitors in ) . Compounds with piperazine-phthalazine substituents (e.g., 2k in ) exhibit potent antimicrobial activity, suggesting that bulky heterocyclic groups improve microbial target engagement .
Impact of Solubility and Stability: The morpholine ring in the target compound likely improves water solubility compared to phenyl or triazole analogs (e.g., and j) .
Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of indoline followed by coupling with benzothiazole-thio-ethanone, a method analogous to routes described for compounds in and . Simpler analogs like 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone () are synthesized via direct thioetherification, highlighting the trade-off between structural complexity and synthetic yield .
Research Findings and Implications
- Anticancer Potential: Piperazine-benzothiazole analogs (e.g., 5j) show cytotoxicity against cancer cell lines, suggesting that the target compound’s indoline-morpholinosulfonyl group could similarly interfere with cell proliferation pathways .
- Antimicrobial Activity : Phthalazine derivatives (e.g., 2k) demonstrate broad-spectrum activity, a trait that may extend to the target compound if tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
